3-(3,5-Dimethylphenyl)-3'-methylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(3,5-Dimethylphenyl)-3’-methylpropiophenone” is a chemical compound. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with 3,5-dimethylphenyl isocyanate . For instance, in the synthesis of a chiral stationary phase based on functionalized ZIF-8 with amylose carbamate, 3 mL of 3,5-dimethylphenyl isocyanate was added and then heated and stirred for 72 h at 100°C .Scientific Research Applications
1. Organic Synthesis and Material Science
- Palladium-catalyzed Arylation : 2-Hydroxy-2-methylpropiophenone, which shares structural similarities with 3-(3,5-Dimethylphenyl)-3'-methylpropiophenone, undergoes a unique multiple arylation via C-C and C-H bond cleavages in the presence of a palladium catalyst, forming tetraarylethanes and isochroman-3-ones (Wakui et al., 2004).
- Polymer Chemistry : Compounds bearing pendant 3,5-dimethylphenyl groups have been used in synthesizing side-chain type poly(arylene ether sulfone) anion exchange membranes, displaying anisotropic swelling, high alkaline stability, and good hydroxide conductivity (Shi et al., 2017).
2. Catalysis and Molecular Interaction
- Rhodium-Mediated C-C Bond Activation : 2-(2′,6′-dimethylphenylazo)-4-methylphenol shows rhodium-assisted C–C bond activation, leading to elimination or migration of alkyl groups. This demonstrates the potential of such compounds in catalytic processes and molecular interactions (Baksi et al., 2007).
3. Chemical Stability and Flexibility
- Material Flexibility : The introduction of a 3,5-dimethylphenyl group can remarkably improve the low-temperature flexibility of polyurethane copolymers, suggesting its utility in materials science, especially in creating materials with improved mechanical properties (Chung et al., 2012).
4. Sensing and Luminescence
- Luminescence Sensing : Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized, showing selective sensitivity to benzaldehyde-based derivatives. This illustrates the role of such compounds in developing luminescence-based sensors (Shi et al., 2015).
properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(3-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-5-4-6-17(12-13)18(19)8-7-16-10-14(2)9-15(3)11-16/h4-6,9-12H,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSXBVOGXSAEHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC(=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644877 |
Source
|
Record name | 3-(3,5-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898780-08-0 |
Source
|
Record name | 3-(3,5-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.